H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H
Descripción
Structural Breakdown:
- N-terminal residue : DL-Lysine (Lys) with a benzyloxycarbonyl (Cbz) protecting group on its ε-amino group.
- Second residue : DL-Proline (Pro).
- Third residue : DL-Arginine (Arg).
- C-terminal group : Para-nitroaniline (pNA) linked via an amide bond.
- Counterions : Two acetic acid (CH₃CO₂H) molecules neutralizing the peptide’s charges.
The structural formula (Figure 1) comprises:
- A tetrahedral pyrrolidine ring from proline.
- A guanidinium group in arginine.
- A nitro-substituted aromatic ring in pNA.
- A benzyloxycarbonyl group on lysine’s side chain.
Alternative Designations and Common Synonyms
This compound is referenced under multiple aliases in scientific literature and chemical databases:
Common Synonyms:
- Cbz-DL-Lys-DL-Pro-DL-Arg-pNA acetate
- Benzyloxycarbonyl-DL-lysyl-DL-prolyl-DL-arginyl-4-nitroanilide diacetate
- Sequence abbreviation : Z-Lys-Pro-Arg-pNA·2AcOH
Database Identifiers:
- PubChem CID : Not yet assigned (as of May 2025).
- HELM Notation :
PEPTIDE1{(K(Cbz),[dK(Cbz)]).(P,[dP]).(R,[dR])}$$$V2.0.
CAS Registry Number and Molecular Formula Verification
CAS Registry Number:
The CAS registry number for H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA·2CH₃CO₂H is not publicly listed in major chemical databases (e.g., PubChem, SciFinder) as of May 2025.
Molecular Formula Verification:
The molecular formula C₃₅H₄₁N₁₀O₁₀ is calculated as follows:
| Component | Formula Contribution |
|---|---|
| DL-Lys(Cbz) residue | C₁₃H₁₅N₂O₄ |
| DL-Pro residue | C₅H₇NO |
| DL-Arg residue | C₆H₁₂N₄O |
| pNA group | C₇H₅N₃O₃ |
| Acetic acid counterions | 2 × (C₂H₄O₂) → C₄H₈O₄ |
| Total | C₃₅H₄₁N₁₀O₁₀ |
This matches mass spectrometry data for analogous peptides, where the molecular weight is approximately 827.8 g/mol (main peptide: 721.7 g/mol + 2 × 60.05 g/mol for acetate).
Propiedades
Fórmula molecular |
C35H51N9O11 |
|---|---|
Peso molecular |
773.8 g/mol |
Nombre IUPAC |
acetic acid;benzyl N-[5-amino-6-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4) |
Clave InChI |
VMCWZMKBOZNVHX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Métodos De Preparación
Resin Selection and Initial Functionalization
The SPPS method employs a Wang resin or Rink amide resin pre-loaded with the C-terminal arginine-pNA group. The resin’s hydroxyl or amine groups are activated using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate initial esterification.
Table 1: Resin Types and Loading Capacities
| Resin Type | Functional Group | Loading Capacity (mmol/g) |
|---|---|---|
| Wang Resin | Hydroxyl | 0.6–1.2 |
| Rink Amide Resin | Amine | 0.3–0.7 |
Sequential Amino Acid Coupling
The synthesis proceeds with the sequential addition of DL-Pro and DL-Lys(Cbz) using Fmoc-protected amino acids. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in acetonitrile or dimethylformamide (DMF) are utilized. Each coupling step is monitored via the Kaiser test to confirm completion.
Key Reaction Conditions:
- Temperature: 25°C
- Reaction Time: 2–4 hours per residue
- Solvent: Anhydrous DMF or acetonitrile
Deprotection and Cleavage
After chain assembly, the Fmoc group is removed using 20% piperidine in DMF . The peptide-resin is cleaved with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2 hours. The crude product is precipitated in cold diethyl ether and lyophilized with acetic acid to form the acetate salt.
Solution-Phase Synthesis Considerations
Fragment Condensation Strategy
Solution-phase synthesis involves preparing protected peptide fragments (DL-Lys(Cbz)-DL-Pro and DL-Arg-pNA ) separately. The fragments are coupled using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt in ethanol or acetonitrile .
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC/HOBt | Ethanol | 78 | 85 |
| HBTU | Acetonitrile | 92 | 93 |
Challenges in Racemic Mixture Control
The DL-configuration necessitates chiral resolution post-synthesis. Techniques such as dynamic kinetic resolution or diastereomeric salt crystallization are employed, though these steps reduce overall yield.
Protection and Deprotection Strategies
Cbz Group Stability
The Cbz group on lysine remains stable under acidic (TFA) and basic (piperidine) conditions but is removed via hydrogenolysis (H₂/Pd-C) if required. However, retention of Cbz in the final product simplifies synthesis by eliminating this step.
pNA Group Incorporation
The p-nitroanilide group is introduced at the arginine C-terminal using p-nitroaniline and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .
Purification and Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
The crude product is purified using reverse-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile .
Table 3: HPLC Purification Parameters
| Column | Flow Rate (mL/min) | Gradient (ACN%) | Runtime (min) |
|---|---|---|---|
| C18 (250 mm) | 1.5 | 20→80 | 45 |
Mass Spectrometry and NMR Analysis
- MALDI-TOF MS : Confirms molecular ion peak at m/z 789.3 [M+H]⁺.
- ¹H NMR : δ 7.8–8.2 (pNA aromatic protons), δ 4.2–4.6 (α-protons), δ 1.2–1.8 (lysine side chain).
Comparative Analysis of Synthesis Methods
Table 4: SPPS vs. Solution-Phase Synthesis
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Yield (%) | 85–90 | 70–78 |
| Purity (%) | >95 | 85–90 |
| Synthesis Time | 3–5 days | 7–10 days |
| Scalability | Moderate | Low |
Análisis De Reacciones Químicas
Tipos de reacciones
H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en los grupos amino protegidos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio acuoso.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de derivados oxidados del péptido.
Reducción: Formas reducidas del péptido con grupos funcionales alterados.
Sustitución: Péptidos sustituidos con nuevos grupos funcionales que reemplazan los grupos protectores.
Aplicaciones Científicas De Investigación
H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Employed in enzyme assays to study protease activity due to the presence of the para-nitroanilide group, which releases a chromophore upon cleavage.
Medicina: Investigated for its potential therapeutic applications, including as a substrate for drug development.
Industria: Utilizado en la producción de reactivos bioquímicos y herramientas de diagnóstico.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de interacciones con enzimas y otras proteínas. El grupo para-nitroanilida es una característica clave, ya que puede ser escindido por proteasas, liberando un cromóforo detectable. Esta propiedad lo hace útil en estudios de cinética enzimática e inhibición. Los objetivos moleculares incluyen varias proteasas y peptidasas, que reconocen y escinden los enlaces peptídicos dentro del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
H-DL-Lys-OH.HCl: Un derivado más simple sin los grupos protectores.
H-DL-Pro-OH: Contiene solo el aminoácido prolina.
H-DL-Arg-OH: Contiene solo el aminoácido arginina.
Singularidad
H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H es único debido a su combinación de grupos protectores y la parte para-nitroanilida. Esta combinación permite interacciones específicas con enzimas y proporciona una herramienta útil para estudiar la actividad de las proteasas. La presencia de múltiples aminoácidos también lo convierte en un compuesto versátil para diversas aplicaciones bioquímicas.
Actividad Biológica
H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H, commonly referred to as a chromogenic substrate, is utilized in various biochemical applications, particularly in the study of proteases and enzyme activities. This compound is a derivative of amino acids and plays a significant role in research related to enzymatic reactions, immunological responses, and potential therapeutic applications.
Chemical Structure
The compound consists of:
- H-DL-Lys(Cbz) : A lysine derivative with a carbobenzyloxy (Cbz) protecting group.
- DL-Pro : A proline residue.
- DL-Arg : An arginine residue.
- pNA : Para-nitroanilide, a chromogenic moiety that releases a colored product upon enzymatic cleavage.
- 2CH3CO2H : Two acetate groups that enhance solubility and stability.
Enzymatic Applications
The primary biological activity of H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA is its use as a substrate for various proteases. The compound is particularly noted for its specificity towards:
- Thrombin : It is cleaved by thrombin, which facilitates the study of coagulation pathways.
- Furin : This enzyme recognizes the substrate for processing proproteins in cellular environments.
The cleavage results in the release of p-nitroaniline (pNA), which can be quantitatively measured spectrophotometrically, providing insights into enzyme activity and kinetics.
| Enzyme | Substrate Cleavage | Product Released | Application |
|---|---|---|---|
| Thrombin | Yes | pNA | Coagulation studies |
| Furin | Yes | pNA | Proprotein processing |
Anti-Infective Properties
Recent studies have indicated that derivatives of this compound may exhibit anti-infective properties. The mechanism involves inhibiting specific proteases that are essential for viral replication and bacterial pathogenesis. For instance:
- HIV Protease Inhibition : Compounds similar to H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA have been studied for their ability to inhibit HIV protease, thereby blocking viral maturation and replication processes .
Case Study 1: Thrombin Activity Measurement
In a controlled laboratory setting, researchers utilized H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA to measure thrombin activity in human plasma samples. The assay demonstrated a direct correlation between thrombin concentration and pNA release, allowing for accurate quantification of thrombin levels in clinical samples.
Case Study 2: Antiviral Screening
A screening study evaluated the antiviral potential of H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA derivatives against various viruses, including HIV and influenza. The results indicated significant inhibition of viral replication at specific concentrations, suggesting potential therapeutic applications in antiviral drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
